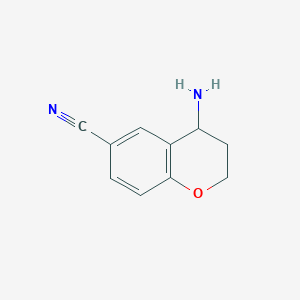
4-Aminochromane-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminochromane-6-carbonitrile is a heterocyclic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . This compound is characterized by the presence of an amino group at the 4-position and a nitrile group at the 6-position on the chromane ring. It is a versatile intermediate in organic synthesis and has significant applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of 4-Aminochromane-6-carbonitrile can be achieved through various methods. One common approach involves the use of salicylic aldehydes and their imino derivatives, which undergo (4+2) annulation processes with o-quinone methide precursors . Another method includes the substitution reactions in chroman-2-ols and conjugated addition to electron-deficient 4H-chromenes . Industrial production methods often involve the optimization of these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
4-Aminochromane-6-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cycloaddition: The compound can undergo cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Aminochromane-6-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Aminochromane-6-carbonitrile involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Aminochromane-6-carbonitrile can be compared with other similar compounds, such as 2-aminochromanes and 4-hydroxychromanes . While all these compounds share the chromane core structure, this compound is unique due to the presence of both an amino and a nitrile group, which confer distinct chemical reactivity and biological activity. Similar compounds include:
2-Aminochromane: Lacks the nitrile group and has different reactivity and applications.
4-Hydroxychromane: Contains a hydroxyl group instead of an amino group, leading to different chemical properties and uses.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-amino-3,4-dihydro-2H-chromene-6-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-2,5,9H,3-4,12H2 |
InChI Key |
CJCVXXBBYAULKR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















